Hydroxyethylflurazepam

Descripción

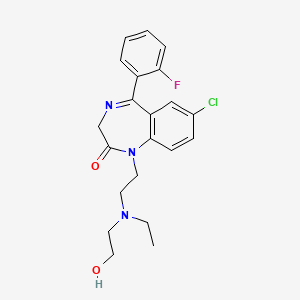

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

67263-28-9 |

|---|---|

Fórmula molecular |

C21H23ClFN3O2 |

Peso molecular |

403.9 g/mol |

Nombre IUPAC |

7-chloro-1-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C21H23ClFN3O2/c1-2-25(11-12-27)9-10-26-19-8-7-15(22)13-17(19)21(24-14-20(26)28)16-5-3-4-6-18(16)23/h3-8,13,27H,2,9-12,14H2,1H3 |

Clave InChI |

IRYBKIZHCXMFFO-UHFFFAOYSA-N |

SMILES |

CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO |

SMILES canónico |

CCN(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)CCO |

Otros números CAS |

67263-28-9 |

Sinónimos |

hydroxyethylflurazepam |

Origen del producto |

United States |

Synthetic Pathways and Chemical Modification of Hydroxyethylflurazepam

Elucidation of Synthetic Routes for Hydroxyethylflurazepam

This compound, with the formal name 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one, is principally formed in the body following the administration of its parent drug, Flurazepam. caymanchem.commedchemexpress.com The metabolic process involves the conversion of Flurazepam into this compound, which is then often conjugated with glucuronic acid before excretion. ebi.ac.uk A high-performance liquid chromatographic (HPLC) method has been described for its determination in human urine, which involves enzymatic hydrolysis to deconjugate the metabolite before extraction and analysis. ebi.ac.uk

Beyond its biological formation, this compound is produced via chemical synthesis to serve as a certified reference material for analytical and forensic applications. cerilliant.comcaymanchem.comveeprho.com Various chemical suppliers offer custom synthesis of the compound, providing highly characterized reference standards that comply with regulatory requirements for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.combiosynth.comklivon.com This ensures the availability of pure material for calibrating analytical instruments and validating testing methodologies. veeprho.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one |

| CAS Number | 20971-53-3 |

| Molecular Formula | C₁₇H₁₄ClFN₂O₂ |

| Formula Weight | 332.8 g/mol |

| Parent Compound | Flurazepam |

Production of Deuterated Analogs and Stable-Labeled Internal Standards

In quantitative bioanalysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving accurate and reproducible results. scispace.comacanthusresearch.com These standards, which have a similar chemical structure to the analyte but a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), co-elute with the analyte and help correct for variations in sample preparation and instrument response, particularly matrix effects. ebi.ac.ukacanthusresearch.comwaters.com

For this compound, the most common deuterated analog is 2-Hydroxyethylflurazepam-d4. medchemexpress.commedchemexpress.comcerilliant.com In this molecule, four hydrogen atoms are replaced with deuterium atoms. sigmaaldrich.com This stable-labeled internal standard is essential for the precise quantitation of this compound in biological matrices such as urine, serum, or plasma by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). cerilliant.comsigmaaldrich.com The use of deuterated analogs like this compound-d4 is a key component in methods for clinical toxicology, forensic analysis, and urine drug testing. ebi.ac.ukcerilliant.com

Table 2: Details of Deuterated this compound

| Compound Name | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|

| 2-Hydroxyethylflurazepam-d4 | C₁₇D₄H₁₀ClFN₂O₂ | 336.78 g/mol | Stable-labeled internal standard for quantitative analysis by LC-MS or GC/MS. cerilliant.comsigmaaldrich.com |

Exploration of Potential Chemical Derivatives for Research Probes

While this compound itself is a critical analytical tool, the available scientific literature does not extensively detail the synthesis of its specific chemical derivatives for use as research probes, such as those modified with fluorescent tags or reactive groups for studying biological targets. The primary application described for the compound is as an analytical reference material and a key metabolite for forensic and clinical research. cerilliant.comcaymanchem.com

Its utility in research is demonstrated through its inclusion in the development and validation of multi-analyte detection methods. For instance, analytical methods have been developed to simultaneously screen for a wide array of benzodiazepines and their metabolites, including this compound, in biological samples. ebi.ac.ukresearchgate.netthermofisher.comresearchgate.net These comprehensive screening methods are vital for toxicology studies and for understanding polysubstance use. The compound's predictable presence as a major metabolite of Flurazepam makes it an essential component for validating the specificity and accuracy of these broad analytical panels. ebi.ac.uk Therefore, its primary role in research is to serve as a biomarker and a standard, rather than as a basis for creating novel chemical probes.

Metabolic Biotransformation and in Vitro/in Vivo Modeling of Hydroxyethylflurazepam

Enzymatic Formation from Flurazepam

The biotransformation of flurazepam to hydroxyethylflurazepam is a rapid and primary metabolic step following administration. hres.camims.com

Specific Hydroxylation Reactions Leading to this compound

The formation of this compound occurs through a specific hydroxylation reaction. This process involves the addition of a hydroxyl group to the ethyl side chain of the flurazepam molecule. drugbank.commedscape.com This metabolic conversion is a key part of the initial phase of flurazepam metabolism in the body. hres.ca

Role of Cytochrome P450 Isozymes in its Formation

The enzymatic conversion of flurazepam to its metabolites, including this compound, is mediated by the cytochrome P450 (CYP) enzyme system. nih.govdynamed.com Specifically, CYP3A4, a major enzyme in drug metabolism, is implicated in the biotransformation of flurazepam. medscape.commedworksmedia.com Inhibition of CYP P450 enzymes has been shown to significantly reduce the formation of flurazepam's primary metabolites, this compound and N-desalkylflurazepam, thereby increasing the concentration of the parent drug in the brain. nih.gov This demonstrates the crucial role of CYP P450 isozymes in the metabolic activation and clearance of flurazepam. nih.govdynamed.com

Comparative Metabolic Studies in Non-Human Biological Models

The metabolism of this compound has been investigated in various non-human models to understand its pharmacokinetic profile.

In Vitro Metabolic Fate in Hepatic Systems (e.g., S9 fractions, cell cultures)

In vitro studies using hepatic systems are standard for predicting in vivo metabolism. europa.eudls.com Liver microsomes and S9 fractions from different species, including rats and mice, are utilized to investigate the metabolic pathways. nih.govdss.go.th For instance, studies with rat liver homogenates and microsomal systems have been used to identify metabolites of benzodiazepines. mdpi.com While specific data on this compound in S9 fractions is not detailed in the provided results, the methodology is standard for studying benzodiazepine (B76468) metabolism. dss.go.th Human liver microsomes are also a key model for studying the metabolism of xenobiotics, including the formation of glucuronide conjugates. upol.cz

In Vivo Metabolic Profiles in Animal Models (e.g., Macaca mulatta, mice, rats, zebrafish larvae)

Macaca mulatta (Rhesus Monkey): Studies in Macaca mulatta have been instrumental in understanding the behavioral effects of flurazepam and its metabolites, including this compound. ebi.ac.uknih.gov These studies help to correlate metabolic profiles with pharmacological activity. ebi.ac.uk Rhesus monkeys are also used to study the metabolism of other benzodiazepines, providing comparative insights. veteriankey.comwikipedia.org

Mice and Rats: Rodent models are frequently used to study the pharmacokinetics of flurazepam and its metabolites. nih.govfrontiersin.orgjournalagent.com In mice, after administration of flurazepam, this compound is detected in both plasma and brain tissue, although it is eliminated relatively quickly. nih.gov Studies in mice have also demonstrated that inhibition of cytochrome P-450 alters the metabolic profile, highlighting the role of these enzymes in the formation of this compound. nih.gov Rat models are also common for studying metabolic pathways of drugs, including benzodiazepines. alljournals.cnmdpi.comd-nb.info

Zebrafish Larvae: The zebrafish model, including its larval stage, is increasingly used for studying drug metabolism due to its genetic similarity to humans and its capacity for similar metabolic processes. nih.govdntb.gov.uabham.ac.uk Zebrafish have been successfully used to model the metabolism of other designer benzodiazepines, identifying both phase I and phase II metabolites. nih.gov This suggests their potential as a viable model for studying the metabolic fate of this compound. nih.govfrontiersin.orgnih.gov

Conjugation Pathways of this compound (e.g., Glucuronidation)

Glucuronidation is a major phase II metabolic pathway for many drugs and their metabolites, including benzodiazepines. nih.govuomus.edu.iq This process involves the conjugation of the molecule with glucuronic acid, which increases its water solubility and facilitates its excretion from the body, primarily in the urine. upol.cznih.gov this compound undergoes extensive glucuronidation. ebi.ac.ukresearchgate.net The resulting this compound glucuronide is a major urinary metabolite of flurazepam. ebi.ac.uk The determination of this conjugate in urine is a reliable indicator of prior flurazepam ingestion. ebi.ac.ukresearchgate.net

Positional Isomerism and Metabolic Interconversions

The metabolic profile of flurazepam is characterized by the formation of several active metabolites, with N1-(2-Hydroxyethyl)flurazepam being a key product of its initial biotransformation. hres.cadoctorabad.comaap.org The chemical structure of this metabolite, as indicated by its name, specifies the location of the hydroxyethyl (B10761427) group at the N-1 position of the benzodiazepine ring. hmdb.canih.gov Research and clinical studies predominantly focus on this specific positional isomer, which is rapidly formed following the administration of flurazepam. hres.ca

While hydroxylation at various positions is a common metabolic pathway for many benzodiazepines, the available scientific literature does not extensively discuss positional isomers of this compound itself, such as those with the hydroxyethyl group attached at different locations on the benzodiazepine nucleus or variations in the hydroxylation position on the ethyl side-chain (e.g., 1-hydroxyethyl). researchgate.netresearchgate.net Consequently, there is limited to no available data on metabolic interconversions between such potential isomers. The primary metabolic focus remains on the formation of N1-(2-hydroxyethyl)flurazepam and its subsequent elimination pathways.

The metabolism of N1-(2-hydroxyethyl)flurazepam primarily involves phase II conjugation. The major urinary metabolite of flurazepam is the glucuronide conjugate of this compound, which is pharmacologically inactive and excreted from the body. researchgate.netwho.int This conjugation reaction makes the compound more water-soluble, facilitating its renal clearance. dynamed.com

In addition to conjugation, the hydroxyethyl side chain itself can undergo further oxidation. Studies have identified the corresponding aldehyde (flurazepam aldehyde) and carboxylic acid metabolites in some models, although the N1-ethanol (hydroxyethyl) analog is the predominant metabolite in humans. hres.caresearchgate.net

The table below summarizes the primary metabolites of flurazepam identified in metabolic studies, highlighting the position of this compound within this pathway.

| Parent Compound | Primary Metabolites | Metabolic Pathway | Further Metabolism |

|---|---|---|---|

| Flurazepam | N1-(2-Hydroxyethyl)flurazepam | N-dealkylation/Hydroxylation | Conjugation (Glucuronidation) |

| Flurazepam | N-Desalkylflurazepam (Norflurazepam) | N-dealkylation | Hydroxylation (e.g., to 3-hydroxy-norflurazepam) |

| Flurazepam | Flurazepam Aldehyde | Oxidation | Further oxidation |

Advanced Analytical Methodologies for the Detection and Quantitation of Hydroxyethylflurazepam

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the analysis of hydroxyethylflurazepam in biological matrices. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. sigmaaldrich.comsigmaaldrich.com These techniques are suitable for various applications, including clinical testing and forensic investigations. cerilliant.comcaymanchem.comsigmaaldrich.com The choice between GC and LC often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for derivatization. ebi.ac.uk

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for the analysis of benzodiazepines and their metabolites, including this compound. scirp.org However, due to the thermal instability of many benzodiazepines, derivatization is often a necessary step to improve their volatility and chromatographic behavior. ebi.ac.uknih.gov Common derivatization procedures include acetylation and the formation of trimethylsilyl (B98337) (TMS) derivatives. ebi.ac.uknih.gov These methods enhance the stability and allow for reliable separation on various capillary columns, such as those with polydimethylsiloxane (B3030410) stationary phases. ebi.ac.uk

Gas chromatography coupled with an electron capture detector (GC-ECD) provides a sensitive method for the quantitative determination of this compound. nih.gov The high electron affinity of the halogenated benzodiazepine (B76468) structure makes it particularly suitable for ECD.

One described method allows for the quantification of flurazepam and its metabolites, N-1-desalkylflurazepam and N-1-hydroxyethylflurazepam, in serum. nih.gov Following extraction and a derivatization step required only for this compound, the sample is injected onto a fused-silica, bonded-phase capillary column. nih.gov This approach has proven sensitive enough for clinical studies where low blood concentrations are expected. nih.gov However, in some cases, background signals from co-extracted materials can interfere with the analysis, potentially complicating quantification when compared to mass spectrometric methods. researchgate.net

Table 1: GC-ECD Method for this compound Analysis

| Parameter | Finding | Citation |

|---|---|---|

| Analyte | N-1-hydroxyethylflurazepam | nih.gov |

| Matrix | Serum | nih.gov |

| Detector | Electron Capture Detector (ECD) | nih.gov |

| Sample Preparation | Extraction and derivatization | nih.gov |

| Lower Limit of Quantification | 1 ng/mL | nih.gov |

| Application | Clinical studies (pharmacokinetics, bioavailability) | nih.gov |

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for the confirmation and quantitation of this compound. researchgate.net This technique offers high selectivity and sensitivity, making it a staple in forensic and clinical toxicology labs. sigmaaldrich.comebi.ac.uk

Various ionization techniques can be employed, with negative chemical ionization (NCI) demonstrating significantly higher sensitivity for benzodiazepines compared to electron impact (EI) or positive chemical ionization (PCI). nih.gov One study reported that NCI was four to several thousand times more sensitive than EI or PCI for the benzodiazepines tested. nih.gov A validated GC-NCI/MS method for seven urinary benzodiazepine metabolites, including N-1-hydroxyethylflurazepam, involved enzymatic hydrolysis, liquid-liquid extraction, and derivatization to form trimethylsilyl (TMS) derivatives. nih.gov This method showed excellent extraction efficiency and linearity over a clinically relevant concentration range. nih.gov

Other GC-MS methods involve acetylation of the metabolites prior to analysis. ebi.ac.uk For instance, a screening method for 15 low-dosed benzodiazepines, including this compound, utilized acetylation with pyridine (B92270) and acetic anhydride, followed by analysis on a polydimethylsiloxane column in both scan and multiple ion monitoring (MIM) modes for maximum sensitivity. ebi.ac.uk Deuterated internal standards, such as 2-hydroxyethylflurazepam-d4, are often used to ensure accurate quantification by GC-MS. caymanchem.com

Table 2: Selected GC-MS Methodologies for this compound

| Parameter | Method 1 | Method 2 | Citation |

|---|---|---|---|

| Ionization Mode | Negative Chemical Ionization (NCI) | Electron Impact (EI) | nih.gov, ebi.ac.uk |

| Derivatization | Silylation (TMS derivative) | Acetylation | nih.gov, ebi.ac.uk |

| Matrix | Urine | Urine | nih.gov, ebi.ac.uk |

| Linear Range | 50–2000 ng/mL | Not specified | nih.gov |

| Extraction Efficiency | >70% (73-89% range for all analytes) | Not specified | nih.gov |

| Column | Not specified | Polydimethylsiloxane | nih.gov, ebi.ac.uk |

| Internal Standard | Deuterated analogs | Not specified | nih.gov |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry, has become a preferred method for the analysis of this compound and other benzodiazepines. ebi.ac.ukoup.com LC methods offer significant advantages over GC, including the ability to analyze a broader range of compounds with minimal sample preparation and without the need for derivatization to overcome thermal instability. ebi.ac.uk

High-performance liquid chromatography (HPLC) methods have been successfully developed for the determination of this compound, particularly in urine. ebi.ac.uknih.gov These methods typically involve a sample preparation step to isolate the analyte from the biological matrix, followed by chromatographic separation and detection. mst.or.jpdss.go.thjapsonline.comresearchgate.netresearchgate.net

One established HPLC method for N-1-hydroxyethylflurazepam, the major urinary metabolite of flurazepam, begins with enzymatic hydrolysis of the urine specimen to deconjugate the glucuronide metabolite. ebi.ac.uk This is followed by extraction at an alkaline pH (9.0). ebi.ac.uk The extracts are then analyzed on a microparticulate silica (B1680970) gel column using isocratic elution at ambient temperature, with detection performed by a UV monitor at 254 nm. ebi.ac.uk This method was proven specific for N-1-hydroxyethylflurazepam, even in the presence of the parent drug and other potential metabolites. ebi.ac.uk Another approach has demonstrated the direct analysis of the intact glucuronide of N-1-hydroxy-ethyl flurazepam using HPLC. nih.gov

Table 3: HPLC Method for N-1-hydroxyethylflurazepam in Urine

| Parameter | Details | Citation |

|---|---|---|

| Analyte | N-1-hydroxyethylflurazepam | ebi.ac.uk |

| Matrix | Urine | ebi.ac.uk |

| Sample Preparation | Enzymatic hydrolysis, liquid-liquid extraction (pH 9.0) | ebi.ac.uk |

| Column | Microparticulate silica gel | ebi.ac.uk |

| Elution | Isocratic | ebi.ac.uk |

| Detection | UV at 254 nm | ebi.ac.uk |

| Sensitivity Limit | 0.5 µg/mL | ebi.ac.uk |

| Recovery | 96.5 +/- 11.5% | ebi.ac.uk |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantitation of this compound in various biological specimens. thermofisher.comspringernature.comnih.govsciex.com These methods combine the excellent separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry, often utilizing electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM) for data acquisition. springernature.comnih.gov

A comprehensive LC-MS/MS method was developed for the simultaneous quantitation of 13 benzodiazepines, including α-hydroxyethylflurazepam, in urine, serum/plasma, and meconium. springernature.comnih.gov This method involves enzymatic hydrolysis for urine and meconium, followed by solid-phase extraction (SPE) for all matrices. springernature.comnih.gov The use of deuterated internal standards for all analytes ensures accuracy. springernature.comnih.gov

Another high-throughput method for a panel of 14 benzodiazepines in urine utilizes a simple "dilute-and-shoot" approach after enzymatic hydrolysis. thermofisher.com The separation is performed on an Accucore PFP column with a total gradient run time of 6 minutes. thermofisher.com This highlights the speed and efficiency that can be achieved with modern LC-MS/MS systems. thermofisher.com In one comparative study, while LC-MS-MS and GC-MS produced comparable results for most benzodiazepines, a 39% increase in nordiazepam concentration was noted with LC-MS-MS due to ion suppression of its internal standard caused by the co-eluting this compound. ebi.ac.ukoup.com

Table 4: Selected LC-MS/MS Methodologies for this compound

| Parameter | Method 1 | Method 2 | Citation |

|---|---|---|---|

| Analytes | 13 Benzodiazepines (incl. α-hydroxyethylflurazepam) | 14 Benzodiazepines (incl. 2-hydroxyethylflurazepam) | springernature.comnih.gov, thermofisher.com |

| Matrices | Urine, Serum, Plasma, Meconium | Urine | springernature.comnih.gov, thermofisher.com |

| Sample Preparation | Enzymatic Hydrolysis (urine/meconium), SPE | Enzymatic Hydrolysis, Dilution | springernature.comnih.gov, thermofisher.com |

| LC Column | Not specified | Thermo Scientific Accucore PFP (50 x 2.1 mm) | thermofisher.com |

| Mobile Phase | Not specified | A: 10 mM ammonium (B1175870) formate (B1220265) w/ 0.1% formic acid in water; B: Methanol (B129727) | thermofisher.com |

| Ionization | ESI Positive | HESI-II | springernature.comnih.gov, thermofisher.com |

| Detection | MRM | SRM | springernature.comnih.gov, thermofisher.com |

| Internal Standards | Deuterated analogs for all 13 analytes | 2-Hydroxyethylflurazepam-d4 | springernature.comnih.gov, thermofisher.com |

Sample Preparation and Extraction Techniques for Diverse Research Matrices

Effective sample preparation is a critical first step in the analytical workflow, designed to isolate this compound from complex biological matrices such as urine, plasma, and oral fluid. nih.govoup.comebi.ac.uk The choice of extraction technique depends on factors like the sample volume, the required level of sensitivity, and the nature of the analytical instrument to be used.

Solid-phase extraction (SPE) is a widely utilized and highly effective technique for the purification and concentration of this compound from various biological samples. oup.comresearchgate.net This chromatographic technique separates components of a mixture based on their physical and chemical properties.

Detailed Research Findings:

In numerous studies, SPE has demonstrated high analyte recoveries and the ability to produce clean extracts, which is essential for sensitive downstream analysis by methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ebi.ac.ukoup.comnih.gov

For instance, a method developed for the simultaneous analysis of 15 benzodiazepines, including this compound, in human urine employed SPE after enzymatic hydrolysis. ebi.ac.uk This procedure involved using a phenyl-type SPE column, which resulted in an extraction efficiency exceeding 80% for this compound. ebi.ac.uk Another study focusing on the analysis of 14 benzodiazepines in oral fluid utilized Varian Bond Elut cartridges for SPE, achieving an extraction efficiency of over 83% for most compounds, including this compound. oup.comresearchgate.net

The process typically involves the following steps:

Conditioning the SPE cartridge with a solvent to activate the stationary phase.

Loading the pre-treated sample (e.g., hydrolyzed urine or buffered oral fluid) onto the cartridge. oup.comoup.com

Washing the cartridge to remove interfering substances.

Eluting the analyte of interest, this compound, using an appropriate solvent.

Some methods also incorporate on-disc derivatization following SPE, particularly for GC-MS analysis. oup.comnih.gov For example, after SPE, N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMSCI can be added to the disc to create a more volatile derivative of this compound, enhancing its detection by GC-MS. oup.comnih.gov

Interactive Data Table: SPE Methods for this compound

| Matrix | SPE Sorbent/Cartridge | Key Steps | Recovery | Analytical Method | Reference |

| Urine | Phenyl-type column | Enzymatic hydrolysis, SPE | >80% | GC-MS | ebi.ac.uk |

| Oral Fluid | Varian Bond Elut | Dilution with preservative, SPE | >83% | LC-MS/MS | oup.comresearchgate.net |

| Urine | Toxi-Lab Spec VC MP3 disc | Enzymatic hydrolysis, on-disc derivatization | Not specified | GC-MS | oup.comnih.gov |

| Urine | ISOLUTE® SLE+ column | Enzymatic hydrolysis, pH adjustment | >90% | GC-MS | biotage.com |

Liquid-liquid extraction (LLE) is a traditional yet effective method for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comwikipedia.org This technique is often employed for the extraction of this compound from biological fluids. nih.govebi.ac.uk

Detailed Research Findings:

The principle of LLE relies on partitioning the analyte from the sample matrix (aqueous phase) into an organic solvent in which it is more soluble. phenomenex.comwikipedia.org The efficiency of the extraction is influenced by factors such as the choice of organic solvent, the pH of the aqueous phase, and the mixing technique.

In a study determining flurazepam and its metabolites in plasma, a simple extraction step was performed prior to derivatization and GC analysis. nih.gov Another method for analyzing lorazepam in urine used LLE with diethyl ether at a pH of 10.8 to extract both lorazepam and this compound (used as an internal standard), achieving a recovery of 83.4 ± 3.1%. ebi.ac.uk Supported liquid extraction (SLE), an alternative to traditional LLE, has also been used. In one application, whole blood was pre-treated and then loaded onto an ISOLUTE® SLE+ column, from which the analytes were eluted with dichloromethane, demonstrating good recoveries. biotage.com

The general procedure for LLE involves:

Adjusting the pH of the sample to optimize the solubility of this compound in the organic phase.

Adding an immiscible organic solvent to the sample.

Vigorously mixing the two phases to facilitate the transfer of the analyte into the organic solvent.

Separating the organic layer containing the analyte.

Evaporating the solvent to concentrate the extract before analysis.

Interactive Data Table: LLE Methods for this compound

| Matrix | Extraction Solvent | pH | Recovery | Analytical Method | Reference |

| Plasma | Not specified | Not specified | Not specified | GC-ECD | nih.gov |

| Urine | Diethyl ether | 10.8 | 83.4 ± 3.1% | GC-NPD | ebi.ac.uk |

| Whole Blood (SLE) | Dichloromethane | Not specified | Good | GC-MS | biotage.com |

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that offers rapid and efficient extraction of analytes from aqueous samples. frontiersin.orgmdpi.com It is based on a ternary solvent system where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution of fine droplets that provides a large surface area for analyte transfer. frontiersin.orgmdpi.com

Detailed Research Findings:

DLLME is recognized for its simplicity, speed, and low consumption of organic solvents. mdpi.comscielo.br The key to successful DLLME is the selection of an appropriate extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent).

One study highlighted the application of DLLME for the analysis of benzodiazepines in plasma samples without a prior deproteinization step. scielo.br The optimization of DLLME parameters is crucial and includes evaluating the type and volume of the extraction and disperser solvents, the effect of ionic strength (salting-out effect), and agitation methods. scielo.brnih.gov For instance, in the analysis of seven benzodiazepines in human plasma, chloroform (B151607) was used as the extraction solvent and methanol as the disperser solvent. nih.gov The mixture was subjected to ultrasound to assist in the dispersion, followed by centrifugation to separate the extractant phase. nih.gov In another application for determining benzodiazepines in various water and biological samples, a modified DLLME method with a back-extraction step was developed to enhance performance in complex matrices. rsc.org

The typical steps in a DLLME procedure are:

Mixing the extraction solvent and disperser solvent.

Rapidly injecting this mixture into the aqueous sample, which may have its pH and ionic strength adjusted.

Formation of a cloudy solution (emulsion).

Centrifugation to break the emulsion and sediment the fine droplets of the extraction solvent.

Collecting the sedimented phase for analysis.

Interactive Data Table: DLLME Methods Involving Benzodiazepines (including this compound)

| Matrix | Extraction Solvent | Disperser Solvent | Key Features | Analytical Method | Reference |

| Plasma | Chloroform, Toluene, etc. | Acetonitrile, Methanol, etc. | No prior deproteinization | LC-DAD | scielo.br |

| Human Plasma | Chloroform | Methanol | Ultrasound-assisted | UPLC-PDA | nih.gov |

| Water, Urine, Plasma | Not specified | Not specified | DLLME with back-extraction | Not specified | rsc.org |

Method Validation Parameters for Research Applications

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. federchimica.itglobalresearchonline.net For research applications involving the quantitation of this compound, several key parameters must be rigorously evaluated. gmpinsiders.comfukumaadvogados.com.br

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com This is established by analyzing a series of standards of known concentrations to construct a calibration curve.

Detailed Research Findings:

A linear relationship between the instrument response and the concentration of this compound is essential for accurate quantification. For example, a polarographic study of flurazepam and its metabolites, including this compound, demonstrated linear calibration graphs over at least three orders of magnitude of concentration. rsc.org In another study developing a GC-MS method for 15 benzodiazepines, linear calibration curves were obtained in the concentration ranges of 50 to 1000 ng/mL in scan mode and 5 to 100 ng/mL in selected ion monitoring (SIM) mode. ebi.ac.uk A fast LC-MS/MS method for 30 benzodiazepines and hypnotics also demonstrated linearity, with the targeted compounds having limits of quantitation between 0.1 and 10 ng/mL in urine. thermofisher.comsciex.com

The calibration curve is typically generated by plotting the instrument response against the concentration of the standards and applying a linear regression analysis. The quality of the calibration curve is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.

Interactive Data Table: Linearity Data for this compound Analysis

| Analytical Method | Matrix | Concentration Range | Correlation Coefficient (r) or r² | Reference |

| Polarography | pH 4 formate buffer | Down to 5 x 10⁻⁸ M | Not specified | rsc.org |

| GC-MS (Scan mode) | Urine | 50 - 1000 ng/mL | Not specified | ebi.ac.uk |

| GC-MS (SIM mode) | Urine | 5 - 100 ng/mL | Not specified | ebi.ac.uk |

| LC-MS/MS | Urine | 0.1 - 10 ng/mL (LOQ range) | Not specified | thermofisher.comsciex.com |

The sensitivity of an analytical method is characterized by its limit of detection (LOD) and limit of quantitation (LOQ). ddtjournal.net The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ddtjournal.net

Detailed Research Findings:

Determining the LOD and LOQ is crucial for methods intended to measure low concentrations of this compound. A gas chromatography method for flurazepam and its metabolites reported a lower limit of quantification of 1 ng/mL for this compound in serum. nih.gov A polarographic method was able to detect concentrations down to 5 x 10⁻⁸ M. rsc.org A comprehensive GC-MS screening method for 15 benzodiazepines in urine reported LODs ranging from 1.0 to 1.7 ng/mL in SIM mode. ebi.ac.uk An LC-MS/MS method for 30 compounds in urine established LOQs between 0.1 and 10 ng/mL. thermofisher.comsciex.com

These limits are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. ddtjournal.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ddtjournal.net

Interactive Data Table: LOD and LOQ for this compound

| Analytical Method | Matrix | LOD | LOQ | Reference |

| Gas Chromatography | Serum | Not specified | 1 ng/mL | nih.gov |

| Polarography | pH 4 formate buffer | ~5 x 10⁻⁸ M | Not specified | rsc.org |

| GC-MS (SIM mode) | Urine | 1.0 - 1.7 ng/mL | Not specified | ebi.ac.uk |

| LC-MS/MS | Urine | Not specified | 0.1 - 10 ng/mL | thermofisher.comsciex.com |

Recovery and Extraction Efficiency

The effective isolation of this compound from complex biological matrices is a critical prerequisite for accurate and reliable quantification. Various extraction techniques have been developed and validated, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) being the most prominently reported methods. The primary goal of the extraction process is to achieve high and consistent recovery of the analyte while minimizing the co-extraction of endogenous matrix components that can interfere with subsequent analysis.

The recovery of an analytical method refers to the proportion of the total amount of an analyte that is successfully removed from the sample matrix during the extraction process. It is a key parameter in method validation, ensuring that the extraction procedure is efficient and that the measured concentration accurately reflects the true concentration in the sample.

Several studies have reported on the extraction efficiency of this compound from various biological specimens, including urine, serum, plasma, and oral fluid. In a comprehensive study developing a method for the quantitation of multiple benzodiazepines, the extraction efficiency for this compound was found to be greater than 70%. nih.gov Another study focusing on the analysis of 14 benzodiazepines in oral fluid reported an extraction efficiency exceeding 83% for this compound using a solid-phase extraction method. researchgate.net

In a method for the determination of lorazepam in human urine, where this compound was used as an internal standard, the recovery from urine was reported to be 96.5 ± 11.5% (S.D.) in the concentration range of 0.5-25.0 µg/mL. ebi.ac.uk Another gas chromatographic-mass spectrometric method for the simultaneous analysis of 15 benzodiazepines in human urine showed an extraction efficiency of over 80% for most compounds, including this compound. ebi.ac.uk

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying benzodiazepines in urine, serum, plasma, and meconium demonstrated that the average recovery was within ±15% of the target concentrations for urine and serum/plasma, and within ±20% for meconium. oup.comnih.gov Furthermore, a study utilizing a simplified mixed-mode solid-phase extraction protocol for urinary benzodiazepines reported recoveries ranging from 76% to 102%, with an average of 91% for the entire panel of compounds, which included this compound. waters.com

The choice of extraction method and solvent can significantly influence recovery. For instance, in the analysis of lorazepam using this compound as an internal standard, extraction was performed with ethyl ether at a pH of 10.8. ebi.ac.uk The efficiency of the extraction can also be dependent on the biological matrix itself.

Table 1: Reported Recovery and Extraction Efficiency of this compound

| Analytical Method | Matrix | Extraction Method | Reported Recovery/Efficiency | Reference |

|---|---|---|---|---|

| Gas Chromatography/Mass Spectrometry (GC/MS) | Urine | Liquid-Liquid Extraction & Silylation | >70% | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Oral Fluid | Solid-Phase Extraction | >83% | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) with UV detection | Urine | Liquid-Liquid Extraction (pH 9.0) | 96.5 ± 11.5% | ebi.ac.uk |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Urine | Solid-Phase Extraction | >80% | ebi.ac.uk |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Serum/Plasma | Solid-Phase Extraction | Within ±15% of target concentrations | oup.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Meconium | Solid-Phase Extraction | Within ±20% of target concentrations | oup.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine | Mixed-Mode Solid-Phase Extraction | 76% - 102% (average 91% for panel) | waters.com |

Matrix Effects and Internal Standard Normalization

Matrix effects are a significant challenge in bioanalytical mass spectrometry, representing the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components from the sample matrix. chromatographyonline.com These effects can lead to either ion suppression or enhancement, negatively impacting the accuracy, precision, and sensitivity of the analytical method. chromatographyonline.commyadlm.org The complex nature of biological samples such as blood, urine, and oral fluid makes them particularly susceptible to matrix effects.

In the context of this compound analysis, mitigating matrix effects is crucial for ensuring the reliability of quantitative results. The most widely adopted and effective strategy to compensate for these effects is the use of an internal standard (IS). chromatographyonline.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest and should co-elute with it chromatographically. chromatographyonline.com This ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement, allowing for the normalization of the analyte's response. chromatographyonline.com

For the analysis of this compound and other benzodiazepines by mass spectrometry-based methods, stable isotope-labeled (SIL) analogs are considered the gold standard for internal standards. researchgate.net These compounds, such as this compound-d4, have the same chemical structure as the analyte but with one or more atoms replaced by their heavier isotopes. sigmaaldrich.comresearchgate.net This results in a different mass-to-charge ratio, allowing the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring nearly identical extraction recovery and chromatographic retention times. chromatographyonline.comresearchgate.net

The use of deuterated analogs of benzodiazepines as internal standards has been widely reported. ebi.ac.ukuakron.edu For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of benzodiazepines in various biological matrices, deuterated analogs of all 13 analytes, including by extension a similar approach for this compound, were used as internal standards. ebi.ac.uk This approach allows for the normalization of the analyte signal by calculating the ratio of the analyte peak area to the internal standard peak area, which effectively corrects for variations in sample preparation, injection volume, and ionization efficiency. chromatographyonline.commyadlm.org

While SIL internal standards are preferred, in some cases, a structurally similar compound may be used as an internal standard. For example, one study reported the use of N-methylclonazepam as the internal standard for the analysis of a panel of 15 benzodiazepines, including this compound. ebi.ac.uk Another study used nordiazepam-d5 as the internal standard for the analysis of 14 benzodiazepines in oral fluid. researchgate.net However, the use of non-isotopic internal standards may not always perfectly mimic the behavior of the analyte, potentially leading to incomplete compensation for matrix effects.

The extent of matrix effects can be quantitatively assessed during method validation by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. myadlm.org The normalized matrix effect, which takes into account the response of the internal standard, indicates how well the IS compensates for ion suppression or enhancement. myadlm.org

Precision and Reproducibility

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu It is a measure of the random error of a quantitative analysis and is typically expressed as the standard deviation or, more commonly, as the relative standard deviation (RSD), also known as the coefficient of variation (CV). europa.eugtfch.org Reproducibility, a measure of precision between laboratories, is also a critical parameter for method validation. europa.eu

For the analysis of this compound, several studies have reported on the precision of their developed methods, which is a key indicator of their reliability for routine use. Precision is generally evaluated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility. europa.eu

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. europa.eu In a gas chromatography/mass spectrometry (GC/MS) method for the quantitation of seven urinary benzodiazepine metabolites, including N-1-hydroxyethylflurazepam, the within-run precision was less than 6% for all analytes in the concentration range of 50-2000 ng/mL. nih.gov

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment. europa.eu In the same GC/MS study, the run-to-run precision for the benzodiazepine metabolites ranged from 3% to 21%, depending on the analyte and concentration. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for benzodiazepines in urine, serum/plasma, and meconium reported that the average imprecision (within-run, between-run, and total %CV) was within ±15% of the target concentrations for urine and serum/plasma, and within ±20% for meconium. oup.comnih.gov

Another LC-MS/MS method for a large panel of benzodiazepines and Z-drugs in blood and urine reported that the bias and between- and within-day imprecision for quality controls were all within ±15%. researchgate.net For the analysis of 14 benzodiazepines in oral fluid, the coefficients of variation for a 200 ng/mL control were less than 5% for within-run trials and less than or equal to 11% for between-run trials. researchgate.net

The reproducibility of an analytical method is its ability to provide consistent results when the analysis is performed in different laboratories. gtfch.org This is often assessed through inter-laboratory proficiency testing. While specific inter-laboratory reproducibility data for this compound is not extensively detailed in the provided search results, the validation of these methods according to established guidelines ensures a high degree of robustness and transferability. gtfch.org

Table 2: Reported Precision Data for Analytical Methods Measuring this compound

| Analytical Method | Matrix | Precision Type | Concentration Range/Level | Reported Precision (%CV or %RSD) | Reference |

|---|---|---|---|---|---|

| Gas Chromatography/Mass Spectrometry (GC/MS) | Urine | Within-run | 50-2000 ng/mL | <6% | nih.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Urine | Run-to-run | 50-2000 ng/mL | 3-21% | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Serum/Plasma | Within-run, between-run, and total | 10-5000 ng/mL (Urine), 10-2500 ng/mL (Serum/Plasma) | Within ±15% of target | oup.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Meconium | Within-run, between-run, and total | 10-5000 ng/g | Within ±20% of target | oup.comnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood, Urine | Between- and within-day | Not specified | Within ±15% | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Oral Fluid | Within-run | 200 ng/mL | <5% | researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Oral Fluid | Between-run | 200 ng/mL | ≤11% | researchgate.net |

Application in Forensic and Research Toxicology (excluding clinical diagnostic use)

This compound holds significant importance in the fields of forensic and research toxicology primarily as a major metabolite of the benzodiazepine flurazepam. sigmaaldrich.comcaymanchem.com The detection and quantification of this compound in biological specimens serve as a reliable indicator of prior exposure to flurazepam. ebi.ac.uk This is particularly crucial in forensic investigations, such as postmortem toxicology, drug-facilitated sexual assault (DFSA) cases, and driving under the influence of drugs (DUID) investigations, where establishing the presence and potential role of sedative-hypnotic drugs is essential. uakron.eduresearchgate.net

The analysis of flurazepam itself can be challenging due to its extensive metabolism. Therefore, toxicological laboratories often target its more abundant and persistent metabolites, including this compound and desalkylflurazepam, to confirm flurazepam use. ebi.ac.uknih.gov The presence of this compound in urine, blood, or other biological matrices provides objective evidence of flurazepam ingestion. ebi.ac.ukoup.com

In postmortem toxicology, the identification of this compound can help toxicologists determine if flurazepam contributed to or was the cause of death. The stability of the analyte in various postmortem matrices is an important consideration for accurate interpretation. ebi.ac.uk

In DUID and DFSA cases, the detection of this compound can corroborate claims of drug administration and help to establish a timeline of events. uakron.eduresearchgate.net For instance, a study on the simultaneous analysis of 14 benzodiazepines in oral fluid detected this compound at a concentration of 2301 ng/mL in one human specimen, demonstrating the utility of this analyte in real-world forensic casework. researchgate.net

Furthermore, the pharmacokinetic profile of flurazepam and its metabolites, including the time-dependent pattern of this compound formation and elimination, can provide valuable information in forensic contexts. ebi.ac.uk The relative concentrations of flurazepam and its metabolites may offer insights into the time elapsed since drug ingestion. ebi.ac.uk It has been noted that after a single dose, a characteristic time-dependent pattern of flurazepam and its metabolites is observable in the blood over a 24-hour period. ebi.ac.uk

Research toxicology also utilizes this compound as an analytical target in studies investigating the metabolism, pharmacokinetics, and behavioral effects of flurazepam. Certified reference materials of this compound are available for use in these research applications, as well as for the validation and calibration of analytical methods in forensic laboratories. sigmaaldrich.comcaymanchem.comdtpm.com These standards are essential for ensuring the accuracy and comparability of results across different studies and laboratories.

The development of sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal for the reliable detection and quantification of this compound in complex forensic and research samples. nih.govnih.govresearchgate.net These advanced analytical techniques provide the necessary selectivity and sensitivity to detect this compound at the low concentrations typically encountered in toxicological investigations. nih.govoup.com

Pharmacological Characterization of Hydroxyethylflurazepam at the Receptor Level

In Vitro Receptor Binding Studies and Allosteric Modulation

Hydroxyethylflurazepam, a principal active metabolite of flurazepam, exerts its pharmacological effects through interaction with central nervous system receptors. drugbank.comnih.gov Its activity is primarily characterized by its affinity for and modulation of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. ebi.ac.ukwikipedia.orgnih.gov

In vitro receptor binding assays have been utilized to determine the affinity of this compound for benzodiazepine receptors in brain tissue. nih.gov Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site for the endogenous neurotransmitter, GABA. drugbank.combenzoinfo.comwikipedia.org The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ). wikipedia.orgauburn.edunih.gov For a receptor to be sensitive to benzodiazepines, it must typically contain an α and a γ subunit, as the binding site is located at the interface between these two subunits. wikipedia.orgnih.gov

Studies comparing the binding characteristics of flurazepam and its metabolites have demonstrated that this compound possesses a significant affinity for these receptors. One study determined the inhibitory constant (Ki) for this compound in displacing [3H]-flunitrazepam from benzodiazepine receptors in rat cerebral cortex membranes. The results indicated a high affinity, comparable to that of other pharmacologically active benzodiazepines. nih.gov

In Vitro Receptor Binding Affinity of Flurazepam Metabolites

The following table presents data on the affinity of this compound and other metabolites for benzodiazepine receptors as determined by their ability to inhibit the binding of [3H]-flunitrazepam in rat cerebral cortex membranes.

| Compound | Inhibitory Constant (Ki) (nM) |

|---|---|

| Flurazepam | 2.8 |

| This compound | 14.0 |

| Desalkylflurazepam | 1.1 |

Data sourced from a study on the kinetics and receptor binding of flurazepam and its metabolites. nih.gov

The modulatory action of this compound, like other benzodiazepines, increases the affinity of GABA for its receptor. wikipedia.org This leads to an increase in the frequency of the chloride channel opening when GABA is present, thereby potentiating the inhibitory effect of the neurotransmitter. ebi.ac.ukwikipedia.org This enhanced GABAergic transmission is the fundamental mechanism underlying the pharmacological properties of this compound. wikipedia.orgbenzoinfo.com

Comparative Pharmacological Activity with Flurazepam and Other Metabolites in Non-Human Studies

Non-human studies are essential for comparing the pharmacological profiles of a parent drug and its metabolites. Research has confirmed that this compound is not merely an inactive byproduct but possesses psychopharmacologic activity similar to that of flurazepam itself. sci-hub.se

Behavioral studies in animal models provide crucial insights into the in vivo effects of psychoactive compounds. The rhesus monkey (Macaca mulatta) is a frequently used primate model in biomedical and behavioral research due to its physiological and neuroanatomical similarities to humans. researchgate.neteara.eu

In vitro electrophysiology is a powerful technique used to directly measure the functional effects of compounds on ion channels and receptors. nih.govcriver.com Techniques like the two-electrode voltage-clamp, often using Xenopus laevis oocytes expressing specific human GABA-A receptor subtypes, allow for a detailed characterization of a drug's modulatory properties.

These investigations measure the electrical currents that flow across the cell membrane in response to the application of a neurotransmitter like GABA. nih.gov When a positive allosteric modulator such as a benzodiazepine is co-applied with GABA, an enhancement of this current is observed. nih.gov While specific electrophysiological studies focusing exclusively on this compound are not as widely documented as those for its parent compound, the known pharmacological activity of flurazepam and its metabolites is well-established through these methods. sci-hub.se Such studies on flurazepam confirm its action as a potentiator of GABA-induced chloride currents. nih.gov Given that this compound is a pharmacologically active metabolite that binds to the same receptor site, it is understood to produce a similar enhancement of GABAergic currents, consistent with its in vitro binding affinity and observed behavioral effects. nih.govsci-hub.se

Stability Profile of Hydroxyethylflurazepam in Research Matrices

Chemical Stability under Varying Storage Conditions

The storage temperature and duration can significantly impact the concentration of hydroxyethylflurazepam in analytical samples.

Short-term stability studies have shown that this compound experiences minimal degradation when stored at colder temperatures. lgcstandards.com Specifically, over a two-week period, no decrease in purity was observed at -18°C. lgcstandards.com However, at a warmer temperature of +40°C, a slight decrease of 0.6% was noted, which supports the viability of shipping the compound at ambient temperatures. lgcstandards.com

Long-term stability is best achieved under frozen conditions. A study established that this compound has a stability of 60 months when stored in a freezer at -18°C in a dark, airtight environment. lgcstandards.com Another source indicates stability for at least 3652 days (approximately 10 years) when stored at -20°C. caymanchem.comcaymanchem.com

A comprehensive study evaluated the stability of 23 benzodiazepines, including this compound, over an 8-month period in various matrices at both 4°C (refrigerated) and -20°C (frozen). oup.comoup.com The findings revealed that for most of the drugs studied, the storage conditions had little effect on their degradation, with concentrations decreasing over time regardless of the temperature. oup.comoup.comebi.ac.uk However, for certain compounds and matrices, freezing provided better stability. oup.com

Table 1: Stability of this compound Under Different Storage Conditions

| Storage Temperature | Duration | Purity Decrease | Recommended Use |

| -20°C | ≥ 10 years | Not specified | Long-term storage |

| -18°C | 60 months | Not specified | Long-term storage |

| -18°C | 2 weeks | 0% | Short-term storage |

| +40°C | 2 weeks | 0.6% | Short-term storage/Transport |

Degradation Pathways and Metabolite Interconversion in Stored Samples

The degradation of benzodiazepines in biological samples can occur through various mechanisms, including chemical decomposition or enzymatic reactions. researchgate.net For many benzodiazepines, a common degradation pathway involves the conversion to their respective 7-amino form, a process that can be more rapid in postmortem blood. oup.com

In a study involving the spiking of 26 sedative-hypnotics into various matrices, determining the specific conversion pathways from a drug to its metabolite was challenging due to the presence of all compounds in each sample. oup.comoup.comresearchgate.net This complexity makes it difficult to definitively track the interconversion of this compound. oup.comoup.com Further research, potentially involving the analysis of individual drugs in separate matrices, would be necessary to clarify these conversion pathways. oup.com

It has been noted that in LC-MS-MS analysis, the presence of this compound can suppress the ion of the deuterated internal standard for nordiazepam, leading to an increase in the measured mean concentration of nordiazepam. ebi.ac.uk While not a degradation pathway of this compound itself, this interaction highlights the complexities of analyzing multiple benzodiazepines in a single sample.

Impact of Matrix Type on this compound Stability

The type of biological matrix significantly influences the stability of this compound.

A study comparing six different toxicological matrices (antemortem blood, postmortem blood, urine, brain, liver, and stomach contents) found that urine was the most stable matrix for the majority of the compounds tested. oup.comresearchgate.net Over an 8-month period, this compound was one of only five compounds that showed a decrease of over 20% in urine, regardless of whether it was stored at 4°C or -20°C. oup.comoup.comebi.ac.ukresearchgate.net

In contrast, postmortem blood was identified as the least stable matrix, with significant degradation observed for most of the 26 drugs studied. oup.comoup.comresearchgate.net The instability in postmortem specimens is a known issue, particularly for nitro-benzodiazepines which can convert to their 7-amino metabolites more rapidly in this matrix. oup.com

The stability in urine may be attributed to its pH. oup.com The specific pH of the urine sample in the study was noted as the second most acidic among the matrices tested. oup.com The use of preservatives, such as sodium fluoride, can delay but not entirely prevent the degradation of benzodiazepines in biological samples. oup.comresearchgate.net

Table 2: Stability of this compound in Different Research Matrices Over 8 Months

| Matrix | Storage Condition | Stability Finding |

| Urine | 4°C or -20°C | Decreased by >20% |

| Antemortem Blood | Not specified | Data not specifically detailed for this compound, but general degradation observed for benzodiazepines. |

| Postmortem Blood | Not specified | Identified as the least stable matrix for benzodiazepines in general. oup.comoup.comresearchgate.net |

| Brain | Not specified | Data not specifically detailed for this compound. |

| Liver | Not specified | Data not specifically detailed for this compound. |

| Stomach Contents | Not specified | Data not specifically detailed for this compound. |

Future Directions in Hydroxyethylflurazepam Research

Development of Novel Analytical Approaches and Miniaturized Technologies

The detection and quantification of hydroxyethylflurazepam and related benzodiazepine (B76468) compounds are critical in both clinical and forensic toxicology. While established methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used, future research is focused on developing more rapid, sensitive, and field-deployable techniques. srce.hrresearchgate.net

A primary direction is the advancement of miniaturized sample preparation techniques. Traditional methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often labor-intensive and require significant solvent volumes. mdpi.com Emerging microextraction techniques, including hollow-fiber liquid-phase microextraction (LPME) and microextraction by packed sorbent (MEPS), offer substantial advantages by reducing sample and solvent consumption, and minimizing extraction times. mdpi.comresearchgate.net These methods are not only more environmentally friendly but also improve throughput, which is crucial for high-volume testing laboratories. researchgate.net

Another area of development is in separation science. Capillary electrophoresis (CE) and non-aqueous capillary electrophoresis (NACE) are gaining traction for the analysis of designer benzodiazepines. researchgate.net These techniques offer high separation efficiency, rapid analysis times, and minimal sample injection volumes. researchgate.net Coupling these miniaturized separation techniques with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap systems, allows for the sensitive detection and confident identification of metabolites like this compound in complex biological matrices such as blood, urine, and saliva. srce.hrnih.gov

The table below compares conventional and emerging analytical techniques for benzodiazepine analysis.

| Feature | Conventional Methods (e.g., GC-MS, SPE) | Novel & Miniaturized Methods (e.g., CE-MS, MEPS) |

| Sample Volume | Milliliters (mL) | Microliters (µL) |

| Solvent Consumption | High | Low to Minimal |

| Analysis Time | Longer (minutes to hours for prep & run) | Shorter (often under 15 minutes) srce.hrresearchgate.net |

| Sensitivity | Good to Excellent | Often enhanced (lower limits of detection) researchgate.net |

| Portability | Limited (lab-based) | Potential for portable, point-of-care devices |

| Automation | Possible but can be complex | High potential for full automation |

Advanced Metabolic Pathway Elucidation Using Omics Technologies

While the primary metabolic pathway of flurazepam leading to this compound is known, a complete picture of its further biotransformation and interaction with endogenous metabolic networks is less clear. hres.ca Future research will increasingly leverage "omics" technologies—such as metabolomics, proteomics, and transcriptomics—to achieve a holistic understanding of its metabolic fate. frontiersin.orgosti.gov

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, can provide an instantaneous snapshot of the physiology of a cell or organism. mdpi.comnumberanalytics.com By applying untargeted metabolomics approaches to samples after exposure to this compound (in in vitro models like human liver microsomes or in non-human in vivo systems), researchers can identify a wider range of phase I and phase II metabolites beyond those currently known. mdpi.com This approach can uncover novel biotransformation pathways, such as unexpected conjugations or oxidative modifications. mdpi.comnih.gov

Integrating metabolomics with proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts) can provide deeper mechanistic insights. nih.govrevespcardiol.org For instance, proteomics can identify the specific cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGT) responsible for metabolizing this compound by observing changes in their expression or activity. srce.hr Transcriptomics can reveal how exposure to the compound might alter the gene expression of these metabolic enzymes or other cellular pathways. nih.gov This integrated multi-omics approach provides a comprehensive view from gene to protein to metabolite, offering a powerful tool for elucidating complex metabolic networks. frontiersin.orgnih.gov

The table below outlines the application of different omics technologies in metabolic research.

| Omics Technology | Analyte | Key Research Question Answered |

| Transcriptomics | RNA | Which genes related to metabolism are up- or down-regulated upon exposure? |

| Proteomics | Proteins | Which specific enzymes (e.g., CYPs) are actively involved in the biotransformation? revespcardiol.org |

| Metabolomics | Metabolites | What is the full spectrum of metabolites produced from the parent compound? mdpi.com |

| Fluxomics | Metabolic Fluxes | What is the rate of turnover through different metabolic pathways? nih.gov |

Rational Design of Reference Standards and Research Probes

The accurate identification and quantification of any compound in a laboratory setting depend on the availability of high-purity, certified reference materials (CRMs). nih.govresearchgate.net For this compound and its potential downstream metabolites, the timely synthesis and certification of these standards are paramount. frontiersin.org A significant challenge in the field of new psychoactive substances (NPS) is that analytical laboratories often identify a new compound or metabolite before a reference standard is commercially available. nih.govmdpi.com

Future strategies will focus on the rational and predictive design of reference standards. This involves using in silico (computational) tools to predict the most likely metabolites of this compound. mdpi.com By modeling its interaction with metabolic enzymes, researchers can hypothesize the structures of key metabolites, which can then be prioritized for chemical synthesis. vinnova.se This proactive approach reduces the lag time between the discovery of a metabolite in a real sample and the availability of a CRM for its confirmation and quantification. vinnova.se

Furthermore, the synthesis of stable isotope-labeled (SIL) internal standards, such as deuterium-labeled this compound (this compound-d4), is crucial for quantitative analysis by mass spectrometry. researchgate.netchemie-brunschwig.ch SIL standards have nearly identical chemical and physical properties to the unlabeled analyte but a different mass, allowing them to correct for variations in sample extraction and instrument response, thereby improving analytical accuracy and precision. chemie-brunschwig.ch

Beyond reference standards for detection, future work could involve the rational design of chemical probes based on the this compound structure. These probes could be modified with fluorescent tags or biotin (B1667282) labels to facilitate in vitro studies aimed at visualizing receptor binding or tracking the compound's movement within cells, providing valuable tools for pharmacological research.

Exploration of Structure-Activity Relationships in Non-Human Systems

Understanding the structure-activity relationship (SAR) is fundamental to pharmacology and toxicology. nih.gov SAR studies explore how specific features of a molecule's chemical structure relate to its biological activity. For this compound, future research in non-human systems will aim to elucidate which parts of its molecule are critical for its interaction with GABAA receptors and what modifications could alter its potency, efficacy, or metabolic stability.

This exploration will heavily rely on in silico and in vitro models. mdpi.comump.edu.my

In Silico Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can model the interaction between this compound and the benzodiazepine binding site on the GABAA receptor. nih.gov These models can predict how changes to the molecule—for example, altering the length of the N-hydroxyethyl side chain, changing the position of the fluorine atom on the phenyl ring, or substituting the chlorine atom—might affect its binding affinity and orientation within the receptor pocket. japsonline.comfrontiersin.org

In Vitro Assays: The predictions from in silico models can be tested experimentally using in vitro assays. frontiersin.org This involves synthesizing small quantities of structural analogs and testing their activity in cell-based systems that express GABAA receptors. Techniques like radioligand binding assays or electrophysiology can measure the functional consequences of these structural modifications, providing empirical data to validate and refine the computational SAR models. nih.gov

These non-human system studies are crucial for building predictive models that can help anticipate the pharmacological profiles of new, related benzodiazepine derivatives without requiring animal or human testing. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for detecting Hydroxyethylflurazepam in biological samples, and what methodological considerations are critical for validation?

- Methodology : this compound, a metabolite of Flurazepam, is best detected using gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS). Key steps include enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites, solid-phase extraction (e.g., Clean Screen® columns), and derivatization (e.g., methyl-tert-butyldimethylsilyl-trifluoroacetamide) for GC/MS sensitivity . LC-MS avoids derivatization but requires optimization of mobile phases and ionization parameters to resolve structural analogs . Validation should include calibration curves, recovery rates, and cross-reactivity tests against common benzodiazepines.

Q. How is this compound quantified in urine, and what are the clinical thresholds for positivity?

- Quantification : The LOINC panel (53745-6) standardizes this compound measurement in urine as mass/volume (e.g., ng/mL). Laboratories use cutoff values (e.g., 10 ng/mL) to distinguish therapeutic use from abuse. Calibration standards must account for matrix effects, and results should be normalized to creatinine levels to correct for urine dilution .

Advanced Research Questions

Q. How do metabolic pathways of Flurazepam influence the pharmacokinetic profile of this compound, and what experimental models are suitable for studying these dynamics?

- Experimental Design : Flurazepam undergoes hepatic metabolism via CYP3A4/5 to form this compound. In vitro models (e.g., human liver microsomes) can quantify metabolite formation rates using isotopically labeled internal standards (e.g., Flurazepam-D7). In vivo, longitudinal urine sampling in controlled dosing studies helps establish elimination half-lives and inter-individual variability . Data should be analyzed using non-compartmental pharmacokinetic models (e.g., WinNonlin).

Q. What contradictions exist in this compound prevalence data across studies, and how can these be resolved methodologically?

- Data Reconciliation : Discrepancies arise from differences in detection limits (e.g., GC/MS vs. LC-MS) and sample populations. For example, a 2019 Irish study using LC-MS reported this compound in 12% of samples, while GC/MS-based studies often report lower prevalence due to higher specificity for non-conjugated metabolites . Harmonizing hydrolysis protocols and cross-validating assays with certified reference materials (e.g., Lipomed’s 2-Hydroxyethylflurazepam standards) can improve consistency .

Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters to distinguish this compound from structurally similar benzodiazepine metabolites in complex biological matrices?

- Method Optimization :

- Column : Use a C18 column (2.1 × 100 mm, 2.6 µm) for high-resolution separation.

- Mobile Phase : Acetonitrile/0.1% formic acid in gradient elution (5%–95% over 12 min).

- Ionization : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 349 → 198 for this compound).

- Specificity : Compare retention times and fragmentation patterns against 3-Hydroxyflunitrazepam and α-Hydroxyalprazolam .

Methodological Challenges and Solutions

Q. What statistical approaches are appropriate for analyzing inter-laboratory variability in this compound quantification?

- Analysis Framework : Use Bland-Altman plots to assess bias between labs, and intraclass correlation coefficients (ICC) for reproducibility. For multi-center studies, mixed-effects models can account for site-specific variability (e.g., extraction efficiency differences) .

Q. How should researchers design studies to evaluate this compound’s pharmacological activity relative to its parent compound?

- Study Design :

- In vitro : Compare GABA-A receptor binding affinity (IC₅₀) using radioligand displacement assays (³H-flunitrazepam).

- In vivo : Use rodent models to assess sedation (e.g., rotarod test) and anxiolytic effects (elevated plus maze). Dose-response curves must adjust for active metabolite accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.